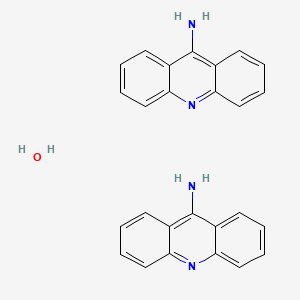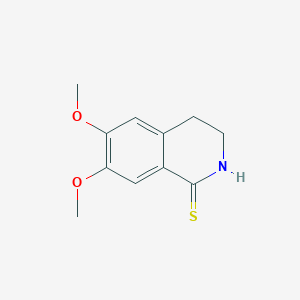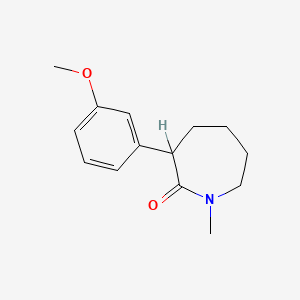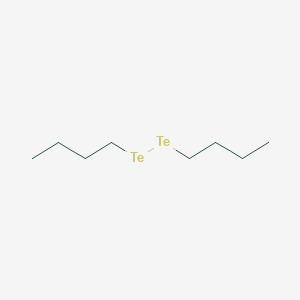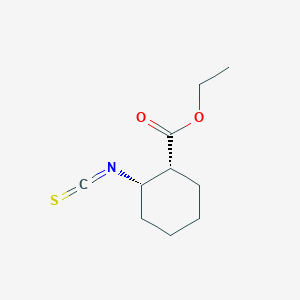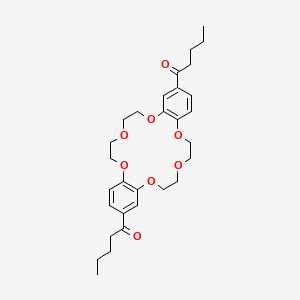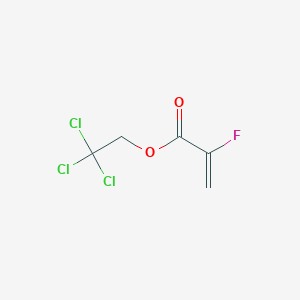
2,2,2-Trichloroethyl-2-fluoroacrylate
Übersicht
Beschreibung
2,2,2-Trichloroethyl-2-fluoroacrylate is a heterocyclic organic compound . Its IUPAC name is 2,2,2-trichloroethyl 2-fluoroprop-2-enoate . The molecular formula is C5H4Cl3FO2, and the molecular weight is 221.441 . It has a boiling point of 233.3ºC at 760mmHg, a flash point of 98.3ºC, and a density of 1.485g/cm³ .
Synthesis Analysis
The synthesis of related compounds, such as poly(fluoroacrylate)s, has been achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer . A series of copolymers of 2,2,2-trifluoroethyl methacrylate (FMA) and methyl acrylate (MA) with different copolymer compositions were synthesized by solution polymerization .Molecular Structure Analysis
The molecular structure of 2,2,2-Trichloroethyl-2-fluoroacrylate has been determined using various spectroscopic techniques . The SMILES notation for this compound is C=C(C(=O)OCC(Cl)(Cl)Cl)F .Physical And Chemical Properties Analysis
2,2,2-Trichloroethyl-2-fluoroacrylate has a boiling point of 233.3ºC at 760mmHg, a flash point of 98.3ºC, and a density of 1.485g/cm³ . It has no H-Bond Donor but has 3 H-Bond Acceptors .Wissenschaftliche Forschungsanwendungen
Application in Polymer Science
- Specific Scientific Field : Polymer Science .
- Summary of the Application : “2,2,2-Trifluoroethyl α-fluoroacrylate” and “2,2,2-trichlororoethyl α-fluoroacrylate” are used in the synthesis of copolymers. These copolymers have potential applications in creating functional coatings with tunable wettability and improved adhesion .
- Methods of Application or Experimental Procedures : The copolymers are synthesized by a radical process initiated by tert-butyl 2,2-dimethylperoxypropanoate . The molar composition of the obtained poly(FATRIFE-co-FATRICE) copolymers is assessed by means of 19F nuclear magnetic resonance spectroscopy .
- Results or Outcomes : The resulting polymers exhibit good thermal stability, with thermal decomposition occurring from 300 °C to 310 °C for all copolymers . The reactivity ratios, ri, of both comonomers were determined from the Kelen-Tüdos method (rFATRIFE= 0.56 ± 0.01 and rFATRICE= 0.11 ± 0.01 at 74°C) showing that FATRIFE is the more reactive monomer .
Application in Surface Hydrophobicity Tuning
- Specific Scientific Field : Material Science .
- Summary of the Application : “2,2,2-Trifluoroethyl α-fluoroacrylate” is used in the synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings .
- Methods of Application or Experimental Procedures : The copolymers are synthesized via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .
- Results or Outcomes : The resulting copolymers exhibited various glass transition temperatures (Tg) depending on their compositions. Tg values increased with increasing MAF contents in the copolymer . In addition, their thermal stability increased with increasing FATRIFE content in the copolymer and reached 348 °C (for that containing 93 mol% FATRIFE) .
Application in Coating Technology
- Specific Scientific Field : Coating Technology .
- Summary of the Application : “2,2,2-Trifluoroethyl methacrylate” and “methyl acrylate” are used in the synthesis of copolymers with different copolymer compositions .
- Methods of Application or Experimental Procedures : The copolymers are synthesized by solution polymerization . The chemical structure of copolymers was characterized by Fourier transform infrared spectroscopy (FTIR), 1H NMR, and 19F NMR .
- Results or Outcomes : The glass transition temperature of the copolymers decreased with increasing MA content and ranged from 77.5 to 13.4°C for a feed composition of 90 mol% MA monomer . According to water contact angle data, the hydrophilic properties of the copolymer coatings increased with increasing MA feed composition .
Application in Surface Hydrophobicity Tuning
- Specific Scientific Field : Material Science .
- Summary of the Application : “2,2,2-Trifluoroethyl α-fluoroacrylate” is used in the synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings .
- Methods of Application or Experimental Procedures : The copolymers are synthesized via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .
- Results or Outcomes : The resulting copolymers exhibited various glass transition temperatures (Tg) depending on their compositions. Tg values increased with increasing MAF contents in the copolymer . In addition, their thermal stability increased with increasing FATRIFE content in the copolymer and reached 348 °C (for that containing 93 mol% FATRIFE) .
Application in Coating Technology
- Specific Scientific Field : Coating Technology .
- Summary of the Application : “2,2,2-Trifluoroethyl methacrylate” and “methyl acrylate” are used in the synthesis of copolymers with different copolymer compositions .
- Methods of Application or Experimental Procedures : The copolymers are synthesized by solution polymerization . The chemical structure of copolymers was characterized by Fourier transform infrared spectroscopy (FTIR), 1H NMR, and 19F NMR .
- Results or Outcomes : The glass transition temperature of the copolymers decreased with increasing MA content and ranged from 77.5 to 13.4°C for a feed composition of 90 mol% MA monomer . According to water contact angle data, the hydrophilic properties of the copolymer coatings increased with increasing MA feed composition .
Eigenschaften
IUPAC Name |
2,2,2-trichloroethyl 2-fluoroprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl3FO2/c1-3(9)4(10)11-2-5(6,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBUOZNCCZTWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OCC(Cl)(Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382138 | |
| Record name | 2,2,2-Trichloroethyl-2-fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethyl-2-fluoroacrylate | |
CAS RN |
98120-00-4 | |
| Record name | 2,2,2-Trichloroethyl-2-fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

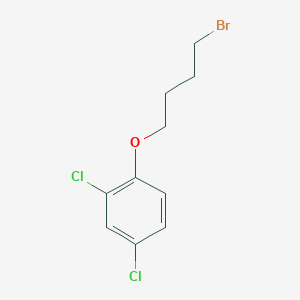
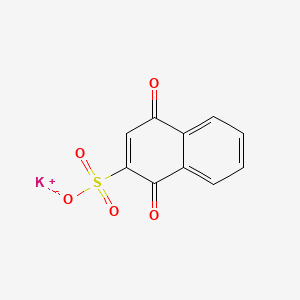
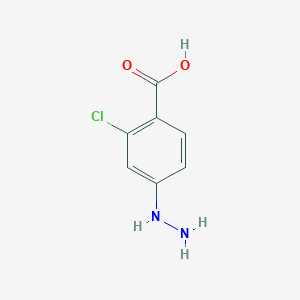
![3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid](/img/structure/B1597875.png)
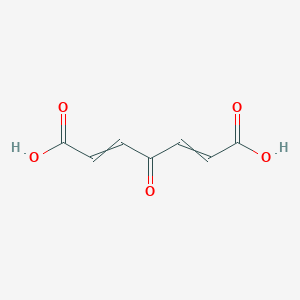
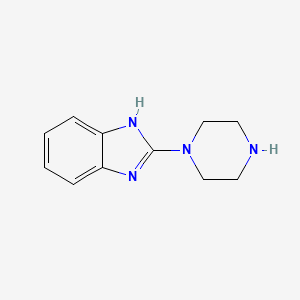
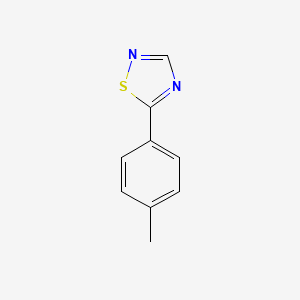
![2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1597882.png)
